1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride
CAS No.:
Cat. No.: VC18034316
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride -](/images/structure/VC18034316.png)
Specification
Molecular Formula | C7H9ClN2O |
---|---|
Molecular Weight | 172.61 g/mol |
IUPAC Name | 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride |
Standard InChI | InChI=1S/C7H8N2O.ClH/c1-2-8-5-7-6(1)9-3-4-10-7;/h1-2,5,9H,3-4H2;1H |
Standard InChI Key | DZEZNCKZILBVNX-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(N1)C=CN=C2.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s core structure comprises a pyridine ring fused to a 1,4-oxazine ring, with partial saturation at the 1H,2H,3H positions (Figure 1). The pyrido[3,4-b][1, oxazine scaffold features nitrogen at positions 1 and 4 of the oxazine ring and a pyridine nitrogen at position 3 . The hydrochloride salt enhances solubility, making it suitable for biological testing .
Table 1: Molecular Data
Property | Value |
---|---|
Molecular Formula | C₇H₉ClN₂O |
Molecular Weight | 172.61 g/mol |
SMILES | C1C[N+]2=C(C=CC=C2N1)Cl.O |
InChI Key | QQVXDMFULJVZLA-UHFFFAOYSA-N |
CAS Number | 2768332-28-9 |
Synthesis and Optimization
Reduction of Oxazinones
A common route involves reducing 4H-pyrido[3,4-b] oxazin-3-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method yields the dihydro intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt . Reported yields reach 79–85% under optimized conditions .
Table 2: Representative Synthesis Conditions
Physicochemical Properties
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, water) due to its hydrochloride salt form. Log P values (∼0.87) suggest balanced lipophilicity, suitable for blood-brain barrier penetration . Thermal stability data indicate decomposition above 250°C, consistent with heterocyclic salts .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
H315: Skin irritation | P305+P351+P338: Eye rinse |
H319: Eye irritation | P337+P313: Seek medical advice |
The compound requires storage in amber glass at 2–8°C under inert atmosphere to prevent degradation .
Applications in Drug Discovery
Antibacterial Agents
Structural analogs, such as 3-aryl-2H-benzo[b] oxazin-2-ones, demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The pyrido-oxazine core’s electron-deficient aromatic system may enhance binding to bacterial enzyme active sites.
Kinase Inhibitors
Pyrido-oxazines are explored as kinase inhibitors due to their ability to mimic ATP’s purine motif. For example, 3,4-dihydro-2H-pyrido[3,2-b][1, oxazine derivatives show IC₅₀ values <100 nM against CDK2 .
Analytical Characterization
Spectroscopic Data
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